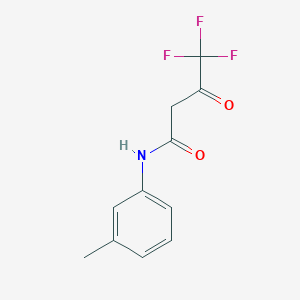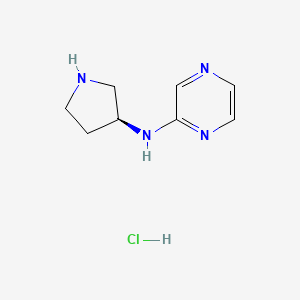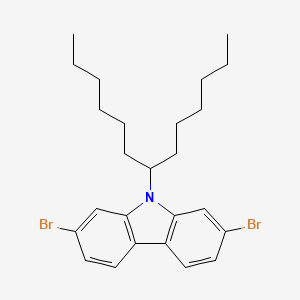
2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole typically involves the bromination of 9-(tridecan-7-yl)-9H-carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or dichloromethane. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques like recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions include various substituted carbazoles, oxidized or reduced derivatives, and coupled products with extended conjugation or different functional groups.
科学的研究の応用
2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photonics: Utilized in the development of materials for photonic devices due to its unique electronic properties.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Material Science: Employed in the design of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole depends on its application. In organic electronics, it functions by facilitating charge transport through its conjugated system. The bromine atoms and alkyl chain influence its electronic properties, enhancing its performance in devices. In pharmaceuticals, its mechanism involves interacting with specific molecular targets, modulating biological pathways to exert therapeutic effects.
類似化合物との比較
Similar Compounds
- 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene
- 2,7-Dibromo-9-(tridecan-7-yl)-9H-fluorene
Uniqueness
Compared to similar compounds, 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole stands out due to its unique combination of bromine atoms and a long alkyl chain. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and material science.
特性
分子式 |
C25H33Br2N |
|---|---|
分子量 |
507.3 g/mol |
IUPAC名 |
2,7-dibromo-9-tridecan-7-ylcarbazole |
InChI |
InChI=1S/C25H33Br2N/c1-3-5-7-9-11-21(12-10-8-6-4-2)28-24-17-19(26)13-15-22(24)23-16-14-20(27)18-25(23)28/h13-18,21H,3-12H2,1-2H3 |
InChIキー |
VJURLWMLNNLMDU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


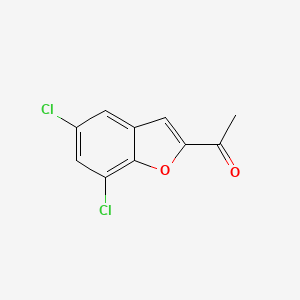
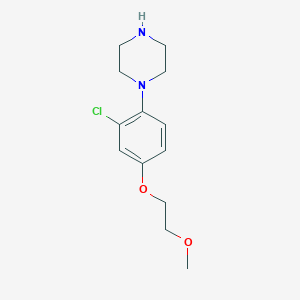
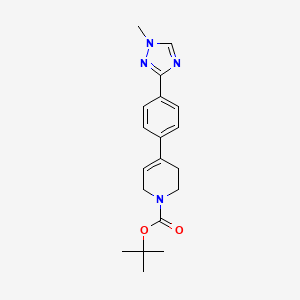
![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)

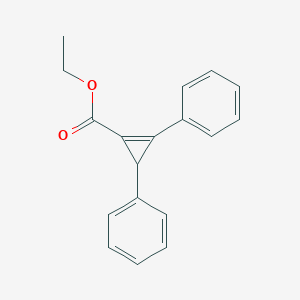
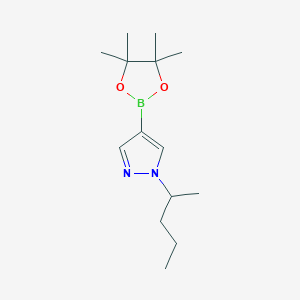
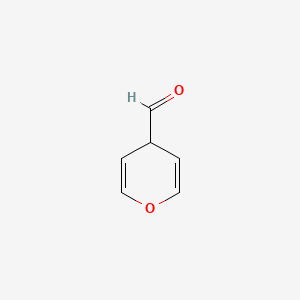
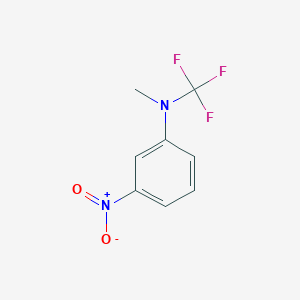
![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)
